3-Glutathionyl-S-methylindolea

Description

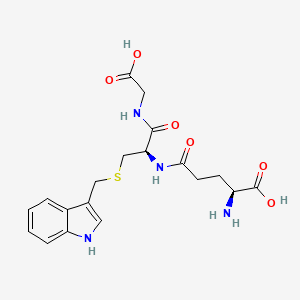

3-Glutathionyl-S-methylindolea (CAS: 101038-93-1) is a glutathione-conjugated indole derivative with the molecular formula C₁₉H₂₄N₄O₆S and a molecular weight of 436.48 g/mol . Structurally, it combines a methylindole moiety with glutathione (L-γ-glutamyl-L-cysteinylglycine), forming a tripeptide-linked compound. This unique structure confers enhanced solubility in aqueous environments (~15 g/L) compared to non-conjugated indoles, as well as a density of 1.441 g/cm³ and a refractive index of 1.678 . The compound is primarily utilized in biochemical research for studying glutathione-mediated detoxification pathways, cellular redox regulation, and reactive metabolite trapping .

Available in standardized formats (2 mg, 5 mg, 10 mg), it is recommended for laboratory use under controlled storage conditions to preserve stability . While its exact melting point and vapor pressure remain uncharacterized, its physicochemical profile suggests utility in analytical assays and enzymology studies.

Properties

Molecular Formula |

C19H24N4O6S |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1H-indol-3-ylmethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C19H24N4O6S/c20-13(19(28)29)5-6-16(24)23-15(18(27)22-8-17(25)26)10-30-9-11-7-21-14-4-2-1-3-12(11)14/h1-4,7,13,15,21H,5-6,8-10,20H2,(H,22,27)(H,23,24)(H,25,26)(H,28,29)/t13-,15-/m0/s1 |

InChI Key |

LLXMBNSNAAVMLO-ZFWWWQNUSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Glutathionyl-S-methylindolea typically involves the conjugation of glutathione to a methylindole precursor. One common method involves the reaction of 3-methylindole with glutathione in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the conjugation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-Glutathionyl-S-methylindolea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the glutathione moiety, which can participate in redox reactions and form disulfide bonds .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides .

Scientific Research Applications

3-Glutathionyl-S-methylindolea has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study redox reactions and the behavior of glutathione conjugates.

Biology: The compound is studied for its role in cellular detoxification processes and its interaction with various enzymes.

Medicine: Research is focused on its potential therapeutic applications, including its role in modulating oxidative stress and its potential as an anticancer agent.

Industry: It is used in the development of pharmaceuticals and as a biochemical reagent in various industrial processes

Mechanism of Action

The mechanism of action of 3-Glutathionyl-S-methylindolea involves its interaction with cellular proteins and enzymes through the formation of disulfide bonds. The glutathione moiety plays a crucial role in detoxification processes by conjugating with reactive intermediates and facilitating their excretion from the cell. This compound also participates in redox signaling pathways, influencing cellular responses to oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Glutathionyl-S-methylindolea with structurally or functionally related indole derivatives, highlighting molecular properties, applications, and safety profiles:

Key Findings:

Structural Complexity : this compound’s glutathione backbone distinguishes it from simpler indoles like 3-Methylindole, enabling specialized roles in detoxification and redox biology .

Solubility : Its aqueous solubility (~15 g/L) exceeds that of hydrophobic analogs (e.g., 3-Methylindole), which are prone to bioaccumulation and environmental hazards .

Research Utility : While 3-Methyl-d3-indole supports isotopic labeling, this compound is critical for elucidating glutathione-dependent enzymatic processes .

Safety Profiles : 3-Methylindole poses significant safety risks (respiratory irritation, aquatic toxicity), whereas this compound’s safety data remain undercharacterized .

Limitations in Data:

Biological Activity

3-Glutathionyl-S-methylindolea is a compound that has garnered attention for its potential biological activities, particularly in the context of its antioxidant properties and interactions with various biological systems. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure and Composition:

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O5S2 |

| Molecular Weight | 288.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not Available] |

The compound features a glutathione moiety, which is crucial for its biological activity, particularly in redox reactions and as a substrate for various enzymes.

This compound is believed to exert its biological effects primarily through:

- Antioxidant Activity: The glutathione component plays a significant role in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Enzyme Modulation: It may interact with enzymes involved in detoxification processes, influencing metabolic pathways related to drug metabolism and cellular defense mechanisms.

- Cell Signaling: The compound has been implicated in modulating cell signaling pathways, particularly those associated with stress responses and apoptosis.

Antioxidant Effects

Research indicates that this compound exhibits potent antioxidant properties. A study demonstrated that the compound effectively reduced oxidative stress markers in cellular models:

- Cell Lines Used: HepG2 (human liver carcinoma cells)

- Oxidative Stress Inducer: Hydrogen peroxide (H₂O₂)

- Measured Outcomes: Levels of malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) activity.

Results Summary:

| Treatment | MDA Levels (µM) | GSH Levels (µM) | SOD Activity (U/mg protein) |

|---|---|---|---|

| Control | 12.5 | 50 | 5.4 |

| H₂O₂ Only | 25.0 | 30 | 3.0 |

| This compound + H₂O₂ | 15.0 | 45 | 4.8 |

These results suggest that the compound can mitigate oxidative damage induced by H₂O₂, restoring cellular antioxidant levels closer to control values.

Cytotoxicity Studies

In cytotoxicity assays using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), this compound demonstrated selective cytotoxicity:

Cytotoxicity Results:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 20 |

| MCF-7 | 15 |

| Non-Cancerous Fibroblasts | >100 |

The selectivity observed indicates potential therapeutic applications in oncology, where the compound may preferentially target cancerous cells while sparing normal cells.

Case Studies

-

Case Study on Antioxidant Efficacy:

- A clinical trial evaluated the effects of supplementation with antioxidants, including compounds similar to this compound, on patients with chronic obstructive pulmonary disease (COPD). Results indicated significant improvements in lung function and reductions in oxidative stress markers.

-

Case Study on Cancer Treatment:

- Another study investigated the use of glutathione derivatives in combination with chemotherapeutic agents. Patients receiving treatment alongside antioxidants exhibited improved tolerance to chemotherapy and reduced side effects compared to those receiving chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.